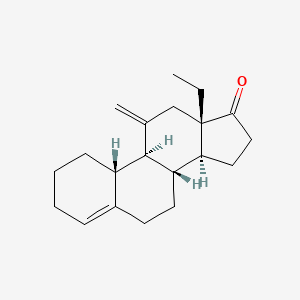

13-Ethyl-11-methylidenegon-4-en-17-one

Description

Contextualization as a Gonane (B1236691) Derivative

Gonane itself is a saturated hydrocarbon and serves as the parent compound for numerous steroids. wikipedia.org Derivatives of gonane, such as estranes, androstanes, and pregnanes, are characterized by the addition of functional groups like methyl or ethyl groups at specific carbon positions. wikipedia.org 13-Ethyl-11-methylidenegon-4-en-17-one falls into the category of gonane derivatives. Specifically, it is a 19-norsteroid, a class of synthetic steroids where the methyl group at the C-19 position is absent. This structural modification is a key feature of many synthetic progestins. britannica.com

Academic Significance in Pharmaceutical Impurity Profiling and Steroid Research

The primary academic and industrial significance of this compound lies in its role as a pharmaceutical impurity. veeprho.comdaicelpharmastandards.com It is a known impurity in the manufacturing of the synthetic progestin Desogestrel, a third-generation oral contraceptive. veeprho.compharmaffiliates.com In pharmacopeial standards, it is officially designated as "Desogestrel impurity C" by the European Pharmacopoeia (EP) and "Desogestrel Related Compound D" by the United States Pharmacopeia (USP). pharmaffiliates.com

The control of such impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. veeprho.com The presence of impurities can potentially alter the therapeutic effect or lead to adverse reactions. veeprho.com Consequently, regulatory bodies like the European Directorate for the Quality of Medicines (EDQM) and the USP establish stringent limits for these substances.

Overview of Current Research Trajectories for Non-Active Steroidal Analogs

Research on non-active steroidal analogs like this compound primarily revolves around several key areas. A major focus is the development of robust analytical methods for their detection and quantification in active pharmaceutical ingredients (APIs). nih.gov This includes techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). veeprho.comnih.gov

Another significant research trajectory is the investigation of the formation pathways of such impurities during the synthesis of the main drug substance. veeprho.com Understanding how these byproducts are formed allows for the optimization of synthetic routes to minimize their presence. Furthermore, the synthesis of pure reference standards of these impurities is crucial for the validation of analytical methods and for toxicological studies, should they be required. daicelpharmastandards.com While a compound may be hormonally inactive, it is still important to assess its potential for other biological effects. nih.gov

Detailed Research Findings

The investigation of this compound is intrinsically linked to the quality control of Desogestrel. The European Pharmacopoeia outlines specific chromatographic conditions for the separation and identification of Desogestrel and its impurities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (8S,9S,10R,13S,14S)-13-ethyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | nih.gov |

| Molecular Formula | C₂₀H₂₈O | nih.govnih.gov |

| Molecular Weight | 284.44 g/mol | pharmaffiliates.com |

| CAS Number | 54024-21-4 | nih.govpharmaffiliates.com |

Table 2: Identified Impurities of Desogestrel

| Impurity Name | Pharmacopeial Designation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|---|

| Desogestrel Impurity A | EP Impurity A | 201360-82-9 | C₂₂H₃₀O | 310.47 |

| Desogestrel Impurity B | EP Impurity B | 54024-12-3 | C₂₁H₂₈O | 296.45 |

| This compound | EP Impurity C / USP Related Compound D | 54024-21-4 | C₂₀H₂₈O | 284.44 |

| Etonogestrel | EP Impurity D / USP Related Compound C | 54048-10-1 | C₂₂H₂₈O₂ | 324.46 |

Source: Data compiled from various pharmaceutical and chemical databases. pharmaffiliates.comsynzeal.com

The analytical methods employed for the impurity profiling of Desogestrel are highly specific. HPLC is a commonly used technique, and the European Pharmacopoeia specifies a method using a stationary phase of sterically protected octadecylsilyl silica (B1680970) gel for chromatography. ijprajournal.com The detection is typically carried out using a spectrophotometer. The retention times of the impurities relative to Desogestrel are used for their identification.

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S)-13-ethyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-3-20-12-13(2)19-15-7-5-4-6-14(15)8-9-16(19)17(20)10-11-18(20)21/h6,15-17,19H,2-5,7-12H2,1H3/t15-,16-,17-,19+,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNYZZFGXXHVMG-CAVMOMJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2=O)CCC4=CCCCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@H]34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54024-21-4 | |

| Record name | 13-Ethyl-11-methylidenegon-4-en-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054024214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8S,9S,10R,14S)-13-ethyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13-ETHYL-11-METHYLIDENEGON-4-EN-17-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I5JC3O57T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature, Stereochemistry, and Advanced Structural Characterization of 13 Ethyl 11 Methylidenegon 4 En 17 One

Systematic IUPAC Nomenclature and Pharmaceutical Reference Designations

The compound is unequivocally identified through its systematic IUPAC name and its designations within major pharmacopeias. According to IUPAC standards, the full chemical name is (8S,9S,10R,13S,14S)-13-ethyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one. nih.gov In the context of pharmaceutical quality control, it is recognized as a specified impurity of the progestin Desogestrel. nih.govpharmacompass.com It is officially listed as Desogestrel EP Impurity C in the European Pharmacopoeia (EP) and as Desogestrel USP Related Compound D in the United States Pharmacopeia (USP). alentris.orgtheclinivex.comsigmaaldrich.comsynthinkchemicals.com

These reference designations are crucial for the validation of analytical methods and for ensuring the purity of the active pharmaceutical ingredient, Desogestrel. sigmaaldrich.commanasalifesciences.com

| Identification System | Name/Designation |

| IUPAC Name | (8S,9S,10R,13S,14S)-13-ethyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one nih.gov |

| European Pharmacopoeia (EP) | Desogestrel EP Impurity C nih.govalentris.orgmanasalifesciences.com |

| United States Pharmacopeia (USP) | Desogestrel USP Related Compound D theclinivex.comsigmaaldrich.comsynthinkchemicals.comsigmaaldrich.com |

| CAS Number | 54024-21-4 nih.govsigmaaldrich.commanasalifesciences.com |

Absolute Stereochemistry and Chiral Center Analysis within the Gonane (B1236691) Scaffold

The biological activity and physicochemical properties of steroidal compounds are intrinsically linked to their three-dimensional structure. 13-Ethyl-11-methylidenegon-4-en-17-one is built upon a gonane scaffold, a tetracyclic hydrocarbon that forms the core of steroids. This compound possesses five defined stereocenters, leading to a specific absolute stereochemistry. nih.govncats.io

The precise spatial arrangement of atoms is designated in the IUPAC name as (8S, 9S, 10R, 13S, 14S). nih.gov This specific configuration is critical for its interaction with biological systems and its chromatographic separation from the parent drug, Desogestrel. The stereochemistry is also captured in its InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) notations, which provide a machine-readable format of the molecule's structure. nih.govsigmaaldrich.comuni.lu

| Stereochemical Identifier | Value |

| Number of Stereocenters | 5 nih.govncats.io |

| Absolute Configuration | (8S, 9S, 10R, 13S, 14S) nih.gov |

| InChIKey | KVNYZZFGXXHVMG-CAVMOMJPSA-N nih.gov |

| Stereochemical SMILES | CC[C@]12CC(=C)[C@H]3C@HCCC4=CCCC[C@H]34 nih.govuni.lu |

Advanced Spectroscopic Methods for Definitive Structural Elucidation

The unambiguous identification and structural confirmation of this compound rely on a suite of advanced spectroscopic techniques. These methods provide complementary information regarding the compound's molecular weight, elemental composition, functional groups, and three-dimensional framework.

High-Resolution Mass Spectrometry is a cornerstone technique for determining the elemental composition of a molecule with high precision. For this compound, which has a molecular formula of C₂₀H₂₈O, the exact mass is a key identifier. nih.govmanasalifesciences.com The calculated monoisotopic mass is 284.214015512 Da. nih.gov HRMS analysis can confirm this value, distinguishing it from other compounds with the same nominal mass. Furthermore, predicted collision cross-section (CCS) data provides another layer of identification, offering information about the ion's shape in the gas phase. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 285.22130 | 171.3 |

| [M+Na]⁺ | 307.20324 | 176.0 |

| [M-H]⁻ | 283.20674 | 175.4 |

| [M+NH₄]⁺ | 302.24784 | 193.8 |

| [M+K]⁺ | 323.17718 | 169.4 |

| Data sourced from predicted values. uni.lu |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules. A full analytical data package, including ¹H-NMR and ¹³C-NMR, is considered standard for the characterization of this compound. manasalifesciences.com

¹H-NMR (Proton NMR) provides information on the number, environment, and connectivity of hydrogen atoms.

¹³C-NMR reveals the types of carbon atoms present (e.g., C=O, C=C, CH, CH₂, CH₃).

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete bonding network and confirm the assignment of all proton and carbon signals, thus verifying the complex tetracyclic structure and the positions of the ethyl, methylidene, and ketone groups. The availability of a complete Structure Elucidation Report (SER) with full spectral interpretation is vital for regulatory submissions like eCTD (electronic Common Technical Document) and ANDA (Abbreviated New Drug Application). manasalifesciences.com

Infrared (IR) spectroscopy is used to identify the principal functional groups within the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would prominently feature:

A strong absorption band corresponding to the C=O (carbonyl) stretch of the five-membered ring ketone (cyclopentanone).

Absorption bands related to the C=C stretching of the exocyclic methylidene group and the endocyclic double bond in the A-ring.

Bands corresponding to C-H stretching and bending vibrations of the alkane and alkene moieties.

This technique serves as a rapid and reliable method for confirming the presence of these key functional groups, and complete FT-IR spectral data is part of the standard documentation for this reference material. manasalifesciences.com

To achieve the high level of specificity and sensitivity required for pharmaceutical impurity analysis, spectroscopic methods are often coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) has been used for the analysis of this compound, leveraging its volatility for separation and its mass spectrum for identification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful tool. It combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the structural information provided by tandem mass spectrometry. This is particularly useful for separating the impurity from Desogestrel and other related substances and providing unambiguous identification and quantification. The use of HPLC for purity assessment is a standard requirement. manasalifesciences.com These hyphenated techniques are essential for method development and validation in pharmaceutical quality control. sigmaaldrich.commanasalifesciences.com

Conformational Analysis and Molecular Geometry of the this compound Framework

The fundamental framework of this compound is the gonane steroid nucleus, which consists of three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D) fused together. The stereochemistry at the multiple chiral centers dictates the specific folding of these rings and their junctions. The IUPAC name, (8S,9S,10R,13S,14S)-13-ethyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one, specifies the absolute configuration at these stereocenters. nih.gov

Detailed structural elucidation and conformational analysis of this compound rely on a combination of spectroscopic techniques and computational modeling. While a dedicated crystallographic or comprehensive NMR study specifically for this impurity is not widely published in publicly accessible literature, chemical suppliers of this compound as a reference standard often provide extensive analytical data. manasalifesciences.com This typically includes one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, which together allow for the complete assignment of its structure and provide insights into its conformational preferences.

Spectroscopic Data for Structural Analysis:

Advanced analytical techniques are indispensable for the structural confirmation and detailed geometric assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shifts and coupling constants of the protons provide information about their local electronic environment and dihedral angles, which are crucial for determining the relative stereochemistry and ring conformations. For instance, the coupling constants between vicinal protons in the cyclohexane rings can be used with the Karplus equation to estimate torsional angles.

¹³C NMR: The number of signals confirms the number of unique carbon atoms, and their chemical shifts indicate the type of carbon (alkane, alkene, carbonyl). manasalifesciences.com

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are vital for unambiguously assigning all proton and carbon signals. Correlation Spectroscopy (COSY) identifies proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton-carbon pairs. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) proton-carbon couplings, which is instrumental in piecing together the carbon skeleton. The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which is paramount for determining the stereochemistry and the three-dimensional folding of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. nih.gov Fragmentation patterns observed in MS/MS experiments can offer additional structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. manasalifesciences.com The characteristic absorption bands for the C=O stretch of the ketone, the C=C stretches of the enone system and the methylidene group, and the various C-H stretches provide a fingerprint for the compound.

Computed Molecular Properties:

Computational chemistry provides valuable theoretical data that complements experimental findings. Properties such as the predicted octanol-water partition coefficient (XlogP) and the collision cross-section (CCS) can be calculated. The predicted XlogP value for this compound is 4.0, suggesting it is a lipophilic molecule. uni.lu Predicted CCS values, which relate to the molecule's shape and size in the gas phase, are also available from computational databases. uni.lu

Below are interactive data tables summarizing key identifiers and computed properties for this compound.

Table 1: Compound Identifiers

| Identifier Type | Identifier |

|---|---|

| CAS Number | 54024-21-4 nih.gov |

| Molecular Formula | C₂₀H₂₈O nih.gov |

| Molecular Weight | 284.44 g/mol nih.gov |

| IUPAC Name | (8S,9S,10R,13S,14S)-13-ethyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one nih.gov |

| InChIKey | KVNYZZFGXXHVMG-CAVMOMJPSA-N nih.gov |

| Synonyms | Desogestrel impurity C, 13β-Ethyl-11-methylenegon-4-en-17-one nih.govmanasalifesciences.com |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

|---|---|---|

| XlogP | 4.0 | PubChemLite uni.lu |

| Monoisotopic Mass | 284.21402 Da | PubChemLite uni.lu |

| Predicted CCS ([M+H]⁺) | 171.3 Ų | PubChemLite uni.lu |

| Predicted CCS ([M+Na]⁺) | 176.0 Ų | PubChemLite uni.lu |

A definitive conformational analysis would ideally be supported by single-crystal X-ray diffraction data, which provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's solid-state geometry. In the absence of such published data for this compound, a combination of the available spectroscopic data and high-level computational modeling remains the primary means for a thorough understanding of its molecular framework. The detailed analytical packages available from commercial suppliers represent a critical resource for such in-depth structural characterization. manasalifesciences.com

Synthetic Methodologies and Chemical Transformations Involving 13 Ethyl 11 Methylidenegon 4 En 17 One

Strategic Approaches to Gonane (B1236691) Ring System Synthesis and Derivatization

The synthesis of the gonane ring system, the fundamental tetracyclic structure of steroids, is a cornerstone of medicinal and organic chemistry. researchgate.net The approaches to constructing this framework are broadly categorized into total synthesis and partial synthesis (hemisynthesis) from readily available steroid precursors.

Partial synthesis, or hemisynthesis, is often a more practical approach for industrial-scale production. These methods start from a naturally abundant steroid, such as diosgenin (B1670711) or stigmasterol, and modify it through a series of chemical reactions to achieve the desired gonane derivative. The introduction of the 13-ethyl group, a key feature of 13-Ethyl-11-methylidenegon-4-en-17-one and related compounds like Desogestrel, can be a challenging step. Some synthetic routes have involved the oxidation of the 18-methyl group to a carboxylic acid, followed by a Grignard reaction and subsequent reduction to form the ethyl group. nih.gov

Derivatization of the gonane ring system is crucial for modulating the biological activity of the resulting steroid. The introduction of an 11-methylidene group, as seen in the title compound, is a key structural modification in the synthesis of third-generation progestins like Desogestrel. This is often achieved via a Wittig reaction or a Peterson olefination on an 11-keto precursor. google.com The strategic placement of functional groups, such as the ketone at C-17 and the double bond at C-4, are also critical for the compound's properties and are introduced through various oxidative and reductive steps, as well as isomerization reactions.

Elucidation of Formation Mechanisms for this compound as a Synthetic Byproduct or Degradant

This compound is primarily known as an impurity in the synthesis of Desogestrel. google.com Its formation can occur as a synthetic byproduct or as a degradation product of the active pharmaceutical ingredient. Understanding the mechanisms of its formation is critical for controlling its levels in the final drug product.

As a Synthetic Byproduct:

The synthesis of Desogestrel involves a multi-step process, and side reactions can lead to the formation of impurities. google.com One of the final steps in some synthetic routes to Desogestrel is the introduction of the ethynyl (B1212043) group at the C-17 position of a 17-keto precursor, which is this compound. If this reaction does not proceed to completion, the unreacted starting material will remain as an impurity in the final product.

The general synthetic scheme leading to Desogestrel often starts from a suitable steroid precursor which is then modified to introduce the 13-ethyl and 11-methylene groups. soton.ac.uk A key intermediate in this process is the 17-keto steroid. The subsequent ethynylation reaction is typically carried out using a strong base and acetylene (B1199291) or a protected form of acetylene. Incomplete reaction due to factors such as suboptimal reaction conditions, reagent purity, or reaction time can result in the carry-over of the 17-keto impurity.

As a Degradant:

Forced degradation studies are conducted to understand the stability of a drug substance under various stress conditions, such as acid, base, oxidation, heat, and light. researchgate.netthieme-connect.comresearchgate.net These studies can reveal the degradation pathways and help in the identification of potential degradants. While specific forced degradation studies detailing the formation of this compound from Desogestrel are not extensively published, it is plausible that under certain conditions, the 17α-ethynyl-17-hydroxyl group of Desogestrel could undergo degradation to form the 17-keto group.

For instance, oxidative conditions could potentially lead to the cleavage of the C17-side chain, resulting in the formation of the 17-ketone. Similarly, certain acidic or thermal stress conditions might also promote the rearrangement or cleavage of the side chain, although the exact mechanisms would require detailed investigation.

| Factor | Potential Role in Formation of this compound |

| Incomplete Reaction | The most likely source as a synthetic byproduct during the ethynylation step in Desogestrel synthesis. |

| Oxidative Stress | Potential for cleavage of the C17-ethynyl-hydroxyl group of Desogestrel to form the 17-ketone. |

| Acid/Base Stress | Could potentially catalyze rearrangement or cleavage reactions of the C-17 side chain of Desogestrel. |

| Thermal Stress | May provide the energy for degradation pathways leading to the formation of the 17-keto group. |

Stereoselective Synthesis Approaches towards Related Gonane Structures

The biological activity of steroids is highly dependent on their stereochemistry. Therefore, stereoselective synthesis is of paramount importance in the preparation of gonane derivatives. The control of stereochemistry during the construction of the tetracyclic ring system and the introduction of various substituents is a key challenge.

Several strategies have been developed for the stereoselective synthesis of gonane structures. One common approach is the use of chiral starting materials derived from the chiral pool, such as D- or L-tartaric acid, which can be elaborated into key intermediates with the desired stereochemistry. nih.gov

Catalytic asymmetric reactions are also powerful tools for establishing stereocenters. For example, enantioselective Michael additions and aldol (B89426) reactions can be used to construct the A and B rings with high stereocontrol. organic-chemistry.org The use of chiral catalysts, such as proline and its derivatives, or metal complexes with chiral ligands, can direct the formation of one enantiomer over the other.

Intramolecular reactions are often employed to control the stereochemistry of the ring junctions. For instance, an intramolecular Diels-Alder reaction can be used to form the B and C rings with a high degree of stereoselectivity, which is dictated by the geometry of the transition state. thieme-connect.com Similarly, intramolecular aldol condensations can be used to close the D ring with a specific stereochemical outcome.

In the context of this compound and related structures, the stereochemistry at positions C-8, C-9, C-10, C-13, and C-14 is critical. The trans-fusion of the B/C and C/D rings is a common feature of biologically active steroids and is often a key target in synthetic efforts. The stereoselective introduction of the 13-ethyl group can be achieved through stereocontrolled Grignard reactions or other alkylation methods on a suitable precursor.

Investigation of Chemical Reactivity and Transformation Pathways of the this compound Moiety

The chemical reactivity of this compound is dictated by the functional groups present in the molecule: the α,β-unsaturated ketone in the A-ring, the isolated double bond (exocyclic methylene (B1212753) group) in the C-ring, and the ketone in the D-ring.

Reactivity of the α,β-Unsaturated Ketone:

The enone system in ring A is susceptible to both 1,2- and 1,4-addition reactions (Michael addition). Nucleophiles can attack the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-addition). The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions. For example, organolithium and Grignard reagents tend to favor 1,2-addition, while organocuprates (Gilman reagents) are known to favor 1,4-addition.

The double bond of the enone system can also undergo electrophilic addition reactions. For instance, halogenation or hydrohalogenation can occur at this position. The carbonyl group can be reduced to a hydroxyl group using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

Reactivity of the Exocyclic Methylene Group:

The 11-methylidene group is an isolated double bond and can undergo typical alkene reactions. It can be hydrogenated to an 11-methyl group, or it can undergo electrophilic addition reactions with reagents such as halogens, hydrohalic acids, or oxidizing agents. Epoxidation of this double bond followed by ring-opening reactions can be a route to introduce new functional groups at the C-11 and C-12 positions. This group can also participate in cycloaddition reactions.

Reactivity of the 17-Ketone:

The ketone at the C-17 position is a typical ketone and can undergo a variety of reactions. It can be reduced to a secondary alcohol, which can then be further functionalized. It can also react with nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. This is the key reaction in the synthesis of Desogestrel, where ethynylation of the 17-keto group of this compound leads to the formation of the active pharmaceutical ingredient. pharmacompass.com The 17-keto group can also be converted to an enol or enolate, which can then undergo further reactions.

| Functional Group | Potential Reactions |

| α,β-Unsaturated Ketone | 1,2- and 1,4-Nucleophilic Addition, Electrophilic Addition, Reduction |

| Exocyclic Methylene Group | Hydrogenation, Electrophilic Addition, Epoxidation, Cycloaddition |

| 17-Ketone | Nucleophilic Addition (e.g., ethynylation), Reduction, Enolization |

Chromatographic and Non-Chromatographic Isolation and Purification Techniques for Steroidal Impurities

The isolation and purification of steroidal impurities like this compound from the bulk active pharmaceutical ingredient (API) is a critical step in ensuring the quality and safety of the final drug product. A variety of chromatographic and non-chromatographic techniques are employed for this purpose.

Chromatographic Techniques:

Chromatography is the most widely used technique for the separation and purification of steroids and their impurities. nih.govsruc.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical and preparative-scale separations of steroids. quora.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar (e.g., a mixture of water, acetonitrile, and/or methanol), is commonly used. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases, with more polar compounds eluting first. Gradient elution, where the composition of the mobile phase is changed during the run, is often necessary to achieve good separation of complex mixtures of steroids with a wide range of polarities. Normal-phase HPLC, with a polar stationary phase and a nonpolar mobile phase, can also be used.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique that is often used for monitoring reactions and for preliminary separations. researchgate.net It can also be used for small-scale preparative separations. The separation principle is similar to that of column chromatography.

Gas Chromatography (GC): GC can be used for the analysis of volatile steroids or steroids that can be derivatized to make them more volatile. It is often coupled with mass spectrometry (GC-MS) for identification of the separated components.

Non-Chromatographic Techniques:

While chromatography is very effective, non-chromatographic methods can also be useful, particularly for large-scale purifications or for initial enrichment of the desired compound. nih.govgoogle.com

Crystallization: Fractional crystallization is a classic purification technique that relies on differences in the solubility of the components of a mixture in a particular solvent. By carefully selecting the solvent and controlling the temperature, it is sometimes possible to selectively crystallize either the desired compound or the impurities.

Solvent Extraction: Liquid-liquid extraction can be used to separate compounds based on their differential solubility in two immiscible liquid phases. This is often used as an initial purification step to remove gross impurities.

Derivatization: In some cases, it may be advantageous to selectively react either the impurity or the main component to form a derivative that has significantly different physical properties (e.g., solubility, volatility), which can then be more easily separated. The derivative can then be converted back to the original compound. For example, ketones can be selectively precipitated from a mixture by reaction with Girard's reagent to form water-soluble hydrazones, which can then be separated by extraction. The ketone can then be regenerated by hydrolysis.

Theoretical and Computational Investigations of 13 Ethyl 11 Methylidenegon 4 En 17 One

Quantum Chemical Calculations for Electronic Structure, Energetics, and Spectroscopic Property Prediction

To understand the intrinsic properties of 13-Ethyl-11-methylidenegon-4-en-17-one, quantum chemical calculations would be the primary tool. These ab initio and density functional theory (DFT) methods are used to solve the Schrödinger equation for the molecule, providing detailed information about its electronic landscape. nih.govarxiv.org

A typical study would begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of properties could be calculated. For instance, the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Furthermore, these calculations can predict spectroscopic properties. For example, vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra to confirm the structure. Similarly, predictions of NMR chemical shifts are invaluable for interpreting experimental data. core.ac.uk

A hypothetical data table resulting from such calculations might look like this:

Table 1: Predicted Electronic and Spectroscopic Properties of this compound

| Property | Predicted Value | Method/Basis Set |

|---|---|---|

| Ground State Energy | Data not available | DFT/B3LYP/6-31G* |

| HOMO Energy | Data not available | DFT/B3LYP/6-31G* |

| LUMO Energy | Data not available | DFT/B3LYP/6-31G* |

| Dipole Moment | Data not available | DFT/B3LYP/6-31G* |

Note: The values in this table are placeholders as the actual calculations have not been published.

Molecular Dynamics Simulations for Conformational Ensemble Exploration and Stability Analysis

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic nature of this compound. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a view of the molecule's flexibility and conformational preferences. royalsocietypublishing.orgnih.gov

Key analyses of MD trajectories include the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration to understand the molecule's compactness. mdpi.com

A summary of potential findings from MD simulations could be presented as follows:

Table 2: Conformational Dynamics of this compound from a Hypothetical MD Simulation

| Parameter | Description | Result |

|---|---|---|

| RMSD of Backbone | Measures the deviation from the initial structure | Data not available |

| Radius of Gyration | Indicates the compactness of the molecule | Data not available |

Note: The results in this table are illustrative as the actual simulations have not been reported.

In Silico Modeling for Understanding Molecular Interactions and Binding Site Analysis

In silico modeling can be used to explore how this compound might interact with other molecules. This is often done in the context of a biological receptor, but for a purely chemical analysis, one could study its interaction with solvents or its potential to form dimers or other aggregates. mdpi.com

Techniques like molecular docking could be used to predict the preferred orientation of one molecule when it binds to another. The analysis would focus on the types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. mdpi.com For this compound, the ketone group at the 17-position would be a key site for hydrogen bonding.

The results of such an analysis would typically be a list of interacting residues or atoms and the energies associated with these interactions.

Computational Spectroscopic Prediction and Experimental Data Validation

A powerful application of computational chemistry is the prediction of spectra that can then be compared with experimental data. As mentioned in section 4.1, quantum chemical calculations can provide theoretical IR, Raman, and NMR spectra. nih.govacs.org

When experimental spectra are available, a comparison with the computed spectra can provide a high degree of confidence in the structural assignment of the molecule. Discrepancies between the predicted and experimental spectra can also point to interesting environmental or conformational effects that are not captured in the simple gas-phase computational model. nih.gov

The validation process involves overlaying the experimental and theoretical spectra and analyzing the agreement in peak positions and relative intensities.

While the framework for a thorough theoretical and computational investigation of this compound is well-defined by modern computational chemistry methods, the specific research has yet to be performed and published. The detailed analysis requested, including data on its electronic structure, conformational landscape, and spectroscopic signature, remains a subject for future scientific inquiry.

Advanced Analytical Methodologies for Purity Assessment and Impurity Profiling of 13 Ethyl 11 Methylidenegon 4 En 17 One

Development and Validation of High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Methods for Trace-Level Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones of purity testing and impurity analysis in the pharmaceutical industry. ijarsct.co.inhumanjournals.com The development of a robust HPLC or UHPLC method for 13-Ethyl-11-methylidenegon-4-en-17-one requires a systematic approach to optimize the separation of the active pharmaceutical ingredient (API) from its potential impurities. humanjournals.comwjpmr.com

The method development process typically begins with the selection of an appropriate stationary phase (column) and mobile phase. For steroid analysis, reversed-phase chromatography (RP-HPLC) using a C18 column is a common starting point, offering excellent separation based on hydrophobicity. ijarsct.co.in The mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired resolution between the main compound and its impurities. Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate compounds with a wide range of polarities. ijarsct.co.in

UHPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. This is particularly beneficial for resolving closely related steroid isomers and detecting trace-level impurities that might otherwise go unnoticed.

Once developed, the analytical method must be validated according to regulatory guidelines, such as those from the International Conference on Harmonisation (ICH). ijarsct.co.in Validation ensures the method is suitable for its intended purpose and involves assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. scielo.br

Table 1: Typical HPLC/UHPLC Method Parameters for Steroid Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 or C8, <3 µm particle size | Provides separation based on hydrophobicity. Smaller particles in UHPLC enhance efficiency and resolution. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds from the column. Gradient allows for separation of analytes with varying polarities. |

| Flow Rate | 0.2 - 1.0 mL/min | Influences analysis time and separation efficiency. |

| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and retention times, optimizing peak shape and reproducibility. scielo.br |

| Detector | UV/Vis Diode Array Detector (DAD) or Mass Spectrometry (MS) | DAD provides spectral data for peak identification and purity. MS offers higher sensitivity and structural information. |

| Injection Volume | 1 - 10 µL | Amount of sample introduced into the system. |

Application of Supercritical Fluid Chromatography (SFC) for Challenging Steroid Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for the analysis and purification of pharmaceuticals, including steroids. news-medical.nettwistingmemoirs.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. twistingmemoirs.comchromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to liquid mobile phases used in HPLC. news-medical.netresearchgate.net

SFC is particularly advantageous for chiral separations, which are often necessary for steroids due to the presence of multiple stereocenters. news-medical.netchromatographyonline.com The technique provides rapid and efficient resolution of enantiomers, a critical step in ensuring the stereochemical purity of the drug substance. news-medical.netfagg.be Furthermore, SFC significantly reduces the consumption of organic solvents, making it an environmentally friendly and cost-effective analytical tool. twistingmemoirs.comchromatographyonline.com

The integration of SFC with mass spectrometry (SFC-MS) further enhances its capabilities, providing a highly sensitive and selective method for the identification and quantification of impurities in complex matrices. chromatographyonline.com

Table 2: Comparison of SFC and HPLC for Steroid Analysis

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO2 (often with a co-solvent) twistingmemoirs.com | Aqueous/Organic solvent mixture ijarsct.co.in |

| Analysis Speed | Faster due to low viscosity and high diffusivity news-medical.nettwistingmemoirs.com | Slower |

| Solvent Consumption | Significantly lower organic solvent usage news-medical.nettwistingmemoirs.com | High organic solvent usage |

| Environmental Impact | "Green" technique, lower waste generation news-medical.net | Generates significant hazardous waste |

| Chiral Separations | Highly effective and efficient news-medical.netchromatographyonline.com | Can be challenging, often requires specific columns and longer run times |

| Operating Pressure | Higher | Lower |

| Compatibility with MS | Good compatibility chromatographyonline.com | Good compatibility |

Quantitative Analysis Techniques for Impurity Quantification: Determination of Limits of Detection (LOD) and Quantitation (LOQ)

Accurate quantification of impurities is essential for ensuring that their levels are below established safety thresholds. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics of an analytical method that define its sensitivity.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov

Several methods can be used to determine LOD and LOQ, including those based on visual evaluation, the signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve. youtube.com For instrumental methods like chromatography, the signal-to-noise ratio is commonly used, with a typical ratio of 3:1 for LOD and 10:1 for LOQ. youtube.comresearchgate.net

For trace impurity analysis in steroids, highly sensitive techniques like UHPLC coupled with mass spectrometry (UHPLC-MS/MS) are often employed to achieve the required low LOD and LOQ values. sciex.comresearchgate.net

Table 3: Illustrative LOD and LOQ Values for Steroid Impurities using LC-MS/MS

| Steroid Impurity | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |

| Impurity A | 0.05 | 0.15 |

| Impurity B | 0.10 | 0.30 |

| Impurity C | 0.08 | 0.25 |

| Impurity D | 0.12 | 0.40 |

| Note: These are example values and actual LOD/LOQ would be determined during method validation for specific impurities of this compound. researchgate.net |

Reference Standard Qualification and Certification Protocols in Pharmaceutical Analysis (e.g., ISO/IEC 17025, ISO 17034 Accreditation)

The accuracy of any quantitative analysis relies on the quality of the reference standards used for calibration. In pharmaceutical analysis, reference standards for both the API and its known impurities must be well-characterized and of the highest purity.

Producers of reference materials and calibration laboratories often adhere to international standards to ensure competence and quality. fishersci.com

ISO/IEC 17025: This standard specifies the "General Requirements for the Competence of Testing and Calibration Laboratories." fishersci.com Accreditation to this standard demonstrates that a laboratory has a robust quality management system and is technically competent to produce valid and reliable results. fishersci.comanton-paar.com

ISO 17034: This standard outlines the "General Requirements for the Competence of Reference Material Producers." ansi.org Accreditation to ISO 17034 ensures that the producer is competent to manufacture reference materials of a specified quality. anton-paar.comansi.org It includes requirements for material characterization, homogeneity, and stability testing. anton-paar.com

Using Certified Reference Materials (CRMs) produced by an ISO 17034 accredited provider gives the highest level of confidence in the traceability and uncertainty of the certified value. anton-paar.comsigmaaldrich.com Pharmaceutical secondary standards, which are qualified against primary pharmacopeial standards and produced under ISO 17034, offer a cost-effective and convenient alternative for routine quality control. sigmaaldrich.comsigmaaldrich.com

Adherence to International Conference on Harmonisation (ICH) Guidelines (Q3A-Q3D, Q7) for Impurity Control Strategies

The International Conference on Harmonisation (ICH) has established a set of globally recognized guidelines for impurity control in pharmaceuticals. amsbiopharma.comjpionline.org Adherence to these guidelines is mandatory for regulatory submissions in major markets like the EU, Japan, and the USA.

ICH Q3A (Impurities in New Drug Substances): This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. amsbiopharma.comjpionline.org It establishes thresholds based on the maximum daily dose of the drug. amsbiopharma.com

ICH Q3B (Impurities in New Drug Products): This guideline addresses impurities that arise from the degradation of the drug substance or from interactions with excipients during the formulation or storage of the drug product. amsbiopharma.com

ICH Q3C (Impurities: Guideline for Residual Solvents): This guideline controls residual solvents used in the manufacturing process, classifying them based on their toxicity and setting acceptable limits. amsbiopharma.com

ICH Q3D (Elemental Impurities): This guideline implements a risk-based approach to control elemental impurities that may be present in the drug product from various sources. amsbiopharma.comich.orgeuropa.eu

ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients): This guideline outlines GMP principles for the manufacturing of APIs. Adherence to ICH Q7 is crucial for controlling impurities at their source by ensuring a well-controlled manufacturing process.

The impurity control strategy for this compound must be developed in accordance with these ICH guidelines to ensure patient safety and regulatory compliance. registech.com

Table 4: ICH Q3A Thresholds for Reporting, Identification, and Qualification of Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Source: Adapted from ICH Q3A Guideline. jpionline.orgregistech.com |

Structural Analogue Research and Derivatives of 13 Ethyl 11 Methylidenegon 4 En 17 One

Synthesis and Characterization of Stereoisomers and Positional Isomers of 13-Ethyl-11-methylidenegon-4-en-17-one

The synthesis of stereoisomers and positional isomers of this compound is a complex undertaking due to the molecule's rigid tetracyclic gonane (B1236691) core and multiple chiral centers. While this compound is primarily known as "Desogestrel Impurity C" and is formed during the manufacturing of Desogestrel, the deliberate synthesis of its isomers for research purposes presents significant stereochemical challenges. The gonane nucleus itself, with its six centers of chirality, can theoretically exist in 64 stereoisomeric forms.

The synthesis of specific isomers of gonane derivatives often involves multi-step sequences that employ stereoselective reactions. For instance, the enantioselective total synthesis of Desogestrel has been achieved using a double Heck reaction to construct the tetracyclic steroid core, a method that could potentially be adapted to yield different stereoisomers by varying the starting materials and reaction conditions.

Characterization of these isomers relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of steroids. A full conformational characterization of 13-ethylprogestogens has been achieved through theoretical calculations and high-field NMR spectroscopy, focusing on the inversion of the A ring and the orientation of the 13-ethyl group. Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and NOESY are instrumental in assigning the full proton and carbon spectra and determining the relative stereochemistry of the molecule.

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns, which can help in identifying isomers. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized compounds. Suppliers of "Desogestrel Impurity C" as a reference standard typically provide a Certificate of Analysis that includes characterization data from 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry, confirming the structure of the specific isomer.

Table 1: Spectroscopic Data for the Characterization of this compound

| Technique | Key Features |

| ¹H NMR | Provides information on the chemical environment of each proton, including stereochemical arrangement through coupling constants. |

| ¹³C NMR | Determines the number of non-equivalent carbons and their chemical environment. |

| Mass Spec | Confirms the molecular weight (C₂₀H₂₈O, MW: 284.44 g/mol ) and provides structural information through fragmentation patterns. oup.comnih.gov |

| IR Spec | Shows characteristic absorption bands for functional groups, such as the C=O stretch of the ketone and C=C stretches of the alkene and methylidene groups. |

Investigation of Chemical Modifications and Derivatizations on the Gonane Skeleton

The chemical modification of the this compound scaffold offers a pathway to novel derivatives with potentially altered biological activities or improved analytical properties. The reactivity of this molecule is primarily centered around its functional groups: the ketone at C-17, the double bond at C-4, and the exocyclic double bond at C-11.

Research has shown that the 16-methylenic position of 13-ethyl-11-methylenegon-4-en-17-one exhibits significant reactivity toward molecular oxygen under basic conditions. Treatment with a non-alkylating base like potassium tert-butoxide can lead to the formation of a dimeric product, highlighting the potential for modifications at this position.

Furthermore, the ketone at C-17 is a prime target for a variety of chemical transformations. It can undergo reduction to the corresponding alcohol, which can then be esterified or etherified. Reaction with organometallic reagents, such as Grignard or organolithium reagents, can introduce new carbon substituents at the C-17 position. The synthesis of Desogestrel itself involves the addition of an ethynyl (B1212043) group to the C-17 ketone of a related precursor.

The double bond at C-4 can be subjected to hydrogenation, epoxidation, or dihydroxylation to introduce new functionalities. Similarly, the exocyclic double bond at C-11 can be targeted for reactions such as hydroboration-oxidation to introduce a hydroxyl group or ozonolysis to cleave the double bond.

Table 2: Potential Chemical Modifications on the Gonane Skeleton of this compound

| Functional Group | Potential Reactions | Resulting Derivatives |

| C-17 Ketone | Reduction (e.g., with NaBH₄) | 17-hydroxy derivatives |

| Grignard Reaction (e.g., with CH₃MgBr) | 17-alkyl-17-hydroxy derivatives | |

| Wittig Reaction | 17-alkylidene derivatives | |

| C-4 Double Bond | Hydrogenation (e.g., with H₂/Pd) | Dihydrogonane derivatives |

| Epoxidation (e.g., with m-CPBA) | 4,5-epoxy derivatives | |

| C-11 Methylidene | Hydroboration-Oxidation | 11-hydroxymethyl derivatives |

| Ozonolysis | 11-keto derivatives |

Comparative Structural Analysis with Other Gonane-Based Steroids and Pharmaceutical Compounds (e.g., Desogestrel)

A comparative structural analysis of this compound with other gonane-based steroids, particularly its close relative Desogestrel, reveals key differences that influence their properties. Desogestrel (13-ethyl-17α-ethynyl-17-hydroxy-11-methylidenegon-4-ene) shares the same core structure but possesses a 17α-ethynyl and a 17-hydroxyl group instead of the 17-ketone. This modification is crucial for its progestogenic activity.

The presence of the 17-ketone in this compound results in a planar trigonal geometry at C-17, whereas the sp³-hybridized C-17 in Desogestrel creates a tetrahedral geometry. This difference in local geometry can significantly impact how the molecule interacts with biological receptors.

Spectroscopic techniques are vital for distinguishing between these closely related structures. In the ¹³C NMR spectrum, the C-17 carbon signal for the ketone in this compound will appear at a significantly downfield chemical shift (typically >200 ppm) compared to the C-17 carbon bearing the hydroxyl group in Desogestrel (typically around 80-90 ppm). In mass spectrometry, the fragmentation patterns will also differ due to the different functional groups at C-17.

The conformational preferences of 13-ethyl steroids have been studied, and it has been shown that the absence of the C-10 methyl group, as in this class of compounds, facilitates the inversion of the A-ring compared to other steroids like norethisterone.

Strategies for Enhancing Analytical Detection and Separation of Steroidal Derivatives through Chemical Modification

The accurate detection and separation of steroidal isomers and their derivatives are critical in pharmaceutical analysis and research. Chemical modification, or derivatization, is a widely employed strategy to enhance the analytical properties of steroids for various analytical techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC).

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the steroids. Common derivatization reactions for hydroxyl and ketone groups include silylation (e.g., with BSTFA or MSTFA to form trimethylsilyl ethers) and oximation (e.g., with hydroxylamine to form oximes). These modifications reduce the polarity of the analytes, leading to better peak shapes and improved separation on GC columns.

In HPLC, derivatization can be used to introduce a chromophore or a fluorophore into the steroid molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. For instance, the ketone group in this compound can be reacted with reagents like 2,4-dinitrophenylhydrazine to form a colored hydrazone that can be detected at higher wavelengths with greater sensitivity.

Furthermore, chemical derivatization can be employed to improve the separation of closely related isomers. By introducing a bulky derivatizing agent, subtle stereochemical differences between isomers can be amplified, leading to better resolution in chromatographic separations. For instance, the use of chiral derivatizing agents can enable the separation of enantiomers on a non-chiral stationary phase. Recent advances in ion mobility-mass spectrometry have also shown that derivatization can significantly improve the separation of steroid isomers in the gas phase.

Table 3: Common Derivatization Strategies for Steroid Analysis

| Analytical Technique | Derivatization Reagent | Target Functional Group | Purpose |

| GC-MS | Silylating agents (e.g., BSTFA, MSTFA) | Hydroxyl, Ketone | Increase volatility and thermal stability |

| Oximation agents (e.g., Hydroxylamine) | Ketone | Increase volatility and stability | |

| HPLC-UV | 2,4-Dinitrophenylhydrazine | Ketone | Introduce a chromophore for enhanced UV detection |

| HPLC-Fluorescence | Dansyl chloride, NBD-Cl | Hydroxyl, Amine | Introduce a fluorophore for enhanced fluorescence detection |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 13-Ethyl-11-methylidenegon-4-en-17-one within Steroid Chemistry

The compound this compound is a synthetic steroid built upon the core tetracyclic structure of gonane (B1236691) (also known as cyclopentanoperhydrophenanthrene), the parent nucleus of all steroids. wikipedia.org As a gonane derivative, it is classified within the family of 19-nortestosterone compounds, characterized by the absence of a methyl group at the C-19 position and the presence of an ethyl group at the C-13 position. taylorandfrancis.com

Its primary significance in the scientific literature is not as a standalone active molecule but as a known impurity and synthetic intermediate related to the production of Desogestrel, a potent progestogen used in hormonal contraceptives. nih.govresearchgate.net It is specifically identified as "Desogestrel impurity C" in pharmacopeial contexts. nih.gov

Research into its chemical behavior has revealed significant reactivity at the 16-methylenic position. nih.gov Under basic conditions, this position is susceptible to oxidation, which can lead to the formation of by-products and dimers rather than simple hydroxylation. nih.gov This reactivity is a critical consideration in the synthetic pathway of related pharmaceutical compounds, as it influences yield and purity. nih.gov The compound serves as a substrate in reactions involving agents like monolithium acetylide-ethylenediamine complex, which are used to build more complex steroid structures. nih.gov

Below is a table summarizing the known chemical and physical properties of the compound.

| Property | Value | Source |

| IUPAC Name | (8S,9S,10R,13S,14S)-13-ethyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | nih.gov |

| Molecular Formula | C₂₀H₂₈O | nih.gov |

| Molecular Weight | 284.4 g/mol | nih.gov |

| CAS Number | 54024-21-4 | nih.govchemicalbook.com |

| Melting Point | 99-101°C | chemicalbook.com |

| Boiling Point | 412.533°C at 760 mmHg | chemicalbook.com |

| Density | 1.051 g/cm³ | chemicalbook.com |

| Synonyms | Desogestrel impurity C, 13beta-ethyl-11-methylenegon-4-en-17-one | nih.gov |

Identification of Unaddressed Research Questions and Methodological Gaps

The current body of research on this compound is predominantly focused on its role as a synthetic precursor and process impurity. This narrow focus leaves several significant research questions and methodological gaps.

Unaddressed Research Questions:

Intrinsic Biological Activity: There is a notable absence of studies investigating the potential pharmacological or biological activity of the compound itself. Its structural similarity to hormonally active steroids suggests it may possess some level of endocrine activity, but this has not been systematically explored.

Metabolic Fate: The metabolic pathways and potential metabolites of this compound have not been characterized. Understanding its metabolic fate is crucial for a complete toxicological and pharmacological assessment.

Reactivity Profile: While its reactivity at the C-16 position under basic conditions is known, a comprehensive study of its reactivity with a broader range of reagents and under different conditions is lacking. nih.gov This could reveal novel synthetic applications for the molecule.

Formation Pathways: The precise mechanisms and kinetics of its formation as a byproduct during Desogestrel synthesis are not fully elucidated in the public domain. A deeper understanding could lead to improved manufacturing processes with higher purity of the final active pharmaceutical ingredient.

Methodological Gaps:

Dedicated Synthetic Routes: Methodologies are focused on minimizing its formation. There is a lack of reported synthetic routes designed to produce this compound as the primary product in high yield, which would be necessary for its study as a standalone compound.

Lack of Reference Standards: While it is used as a reference standard for impurity analysis, broader availability and characterization for academic research purposes are limited. axios-research.com

Quantitative Analysis in Complex Matrices: While it is identified as an impurity, robust and validated methods for its quantification in various complex matrices (e.g., biological fluids, environmental samples) are not widely reported.

Prospective Avenues for Advanced Synthetic Chemistry of Gonane Derivatives

The synthesis of complex steroids like gonane derivatives presents persistent challenges, including the stereocontrolled construction of polycyclic systems and the installation of all-carbon quaternary stereocenters. nih.gov Recent advances in catalysis and synthetic strategy offer promising avenues for overcoming these hurdles and could be applied to the synthesis of this compound and its analogues. nih.gov

Novel Catalytic Methods: The emergence of new catalytic methods, including transition metal catalysis, Lewis acid catalysis, and organocatalysis, has significantly impacted steroid synthesis. nih.gov These methods offer new pathways for creating the complex ring systems of gonanes with high stereochemical control. For instance, the Micalizio group developed a concise approach using metallacycle-mediated annulative cross-coupling to construct the C/D ring system of steroids, a strategy that could be adapted for flexible synthesis of various gonane derivatives. nih.gov

Efficiency and Scalability: Traditional steroid syntheses are often lengthy and inefficient. Modern strategies focus on reducing step counts and improving scalability. Researchers at The Scripps Research Institute developed a scalable synthesis of complex polyhydroxylated steroids from a common starting material in just 21 steps, a significant reduction from previous methods. sciencedaily.com This was achieved by employing novel strategies like redox relay and oxidative stereochemical relay to functionalize the steroid core at distant positions. sciencedaily.com Such approaches could be transformative for producing libraries of novel gonane derivatives for research.

Access to Unnatural Isomers: A significant breakthrough from Dartmouth College involves a new chemical process that provides efficient access to rare, mirror-image isomers (enantiomers) of naturally occurring steroids. dartmouth.edu This technique dramatically reduces the time and cost of preparing these underexplored molecules, opening a new frontier in drug discovery. dartmouth.edu Applying this methodology to the gonane family could generate novel compounds with unique biological properties, moving beyond the derivatives accessible through traditional semi-synthesis.

Emerging Analytical Technologies and Their Application to Complex Steroid Mixture Analysis

The analysis of this compound, particularly as an impurity within a complex mixture of structurally similar steroids, necessitates advanced analytical technologies to ensure specificity and sensitivity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC coupled with tandem mass spectrometry (MS/MS) is the cornerstone of modern steroid analysis. nih.gov However, many steroids, including gonane derivatives, lack strong chromophores for UV detection and may exhibit low ionization efficiency in mass spectrometry, leading to poor sensitivity. nih.gov

Chemical Derivatization Strategies: To overcome these limitations, chemical derivatization has become an indispensable technique. nih.gov This process involves reacting the target analyte with a reagent to attach a chemical group that enhances its analytical properties.

Improved Ionization: Derivatization can introduce a permanently charged group or a moiety that is easily ionizable, significantly boosting the signal in MS analysis. researchgate.net

Enhanced Specificity: For MS/MS analysis, derivatization can be used to generate specific product ions that are unique to the analyte, improving the selectivity of the detection method in a complex matrix. researchgate.net Strategies such as the formation of oxime or picolinoyl derivatives have been successfully used to enhance the HPLC-MS/MS detection of various anabolic steroids. researchgate.net

Advanced Sample Preparation: The effective isolation of trace-level steroids from complex mixtures is critical. Magnetic dispersive solid-phase extraction (DSPE) is an emerging technique that uses magnetic functionalized nanomaterials as carriers. nih.gov After the steroid is adsorbed or derivatized on the magnetic particle, it can be quickly and efficiently separated from the sample matrix using an external magnet, improving the selectivity and cleanliness of the sample before injection into the HPLC system. nih.gov

Q & A

Basic Research Questions

Q. How is 13-Ethyl-11-methylidenegon-4-en-17-one identified and quantified in pharmaceutical formulations?

- Methodological Answer : Use reverse-phase HPLC-UV or LC-MS with a reference standard (e.g., MM1024.05, CAS 54024-21-4) for calibration. Validate the method per ICH guidelines by assessing linearity (1–100 µg/mL), precision (RSD <2%), and recovery rates (95–105%) . System suitability tests should include resolution (>2.0) from structurally related impurities like 3-Ketodesogestrel (CAS 54048-10-1) .

Q. What are the primary challenges in synthesizing this compound for analytical reference standards?

- Methodological Answer : Key challenges include stereochemical control during the formation of the 11-methylidene group and avoiding oxidation of the 17-keto moiety. Use inert atmospheres (N₂/Ar) and low-temperature conditions (-20°C) during critical steps. Confirm purity via NMR (¹H/¹³C) and FT-IR to verify absence of degradation products (e.g., 17-hydroxy derivatives) .

Q. How does this compound impact the stability profile of Desogestrel-containing formulations?

- Methodological Answer : Conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor impurity levels using validated stability-indicating HPLC methods. Correlate degradation kinetics with Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. What analytical strategies resolve discrepancies in quantification results between LC-MS and HPLC-UV for this compound?

- Methodological Answer : Perform cross-validation using a matrix-matched calibration approach to account for ionization suppression in LC-MS. For HPLC-UV, optimize wavelength selection (e.g., 240 nm vs. 210 nm) to minimize co-elution interference. Statistically compare results via paired t-tests (α=0.05) and assess inter-lab variability using ISO 17025 protocols .

Q. How can computational modeling predict the degradation pathways of this compound under thermal stress?

- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the 17-keto and 11-methylidene groups. Simulate degradation using Gaussian or ORCA software, and validate predictions with empirical TGA/DSC data. Compare activation energies (Eₐ) from Arrhenius plots to identify dominant pathways .

Q. What experimental designs optimize the detection limit (LOD) for trace-level this compound in complex matrices?

- Methodological Answer : Implement solid-phase extraction (SPE) with C18 cartridges to preconcentrate samples. Optimize MS parameters: ESI ionization in positive mode, dwell time ≥50 ms, and fragmentor voltage 120–150 V. Validate LOD (0.01 µg/mL) via signal-to-noise (S/N ≥3) and precision at the lower limit of quantification (LLOQ) .

Q. How do crystallographic variations in this compound reference standards affect analytical reproducibility?

- Methodological Answer : Characterize polymorphs via X-ray diffraction (XRD) and thermal analysis (DSC). Compare dissolution profiles in acetonitrile:water (50:50) to assess solubility differences. Standardize crystallization conditions (e.g., cooling rate, solvent polarity) to ensure batch-to-batch consistency .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting data on the pharmacokinetic behavior of this compound in in vitro vs. in vivo models?

- Methodological Answer : Reconcile discrepancies by evaluating protein binding effects (e.g., plasma protein binding assays) and metabolic stability in liver microsomes. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro clearance data to in vivo contexts .

Q. What statistical methods are recommended for multivariate analysis of impurity profiling datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.